molecular formula C19H16N2O B14607710 2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- CAS No. 61099-24-9

2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-

Cat. No.: B14607710
CAS No.: 61099-24-9
M. Wt: 288.3 g/mol
InChI Key: IUTUGZHVIVMJBN-UHFFFAOYSA-N
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Description

2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- is a heterocyclic compound that belongs to the class of indeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indeno ring fused to a pyrimidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- can be achieved through various methods. One common approach is the Biginelli condensation reaction, which involves the one-pot multicomponent condensation of an aromatic aldehyde, ethyl acetoacetate, and urea in an ethanolic solution under thermal heating . This method can be further optimized using microwave irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- involves its interaction with various molecular targets. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61099-24-9

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

3,5-dimethyl-4-phenyl-5H-indeno[1,2-d]pyrimidin-2-one

InChI

InChI=1S/C19H16N2O/c1-12-14-10-6-7-11-15(14)17-16(12)18(21(2)19(22)20-17)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

IUTUGZHVIVMJBN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=NC(=O)N(C(=C13)C4=CC=CC=C4)C

Origin of Product

United States

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